molecular formula C11H7BrClNO2 B11835584 4-Bromo-5-chloro-8-methylquinoline-3-carboxylic acid

4-Bromo-5-chloro-8-methylquinoline-3-carboxylic acid

Cat. No.: B11835584
M. Wt: 300.53 g/mol
InChI Key: WBUHGCYAPDKVKE-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-8-methylquinoline-3-carboxylic acid is a quinoline derivative with a molecular formula of C11H7BrClNO2. This compound is of interest due to its unique chemical structure, which includes bromine, chlorine, and a carboxylic acid group attached to a quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-8-methylquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of 8-methylquinoline, followed by carboxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-8-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide or ester formation.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or organolithium compounds are used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens. Research indicates that derivatives of quinoline, including 4-bromo-5-chloro-8-methylquinoline-3-carboxylic acid, can inhibit various bacteria and fungi. For instance, studies have demonstrated its effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, with some derivatives exhibiting minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml, suggesting potential for development as an antituberculosis agent .

Case Study: Antibacterial Screening

A recent study screened several synthesized compounds for antibacterial activity, revealing that specific derivatives showed significant inhibition against both Gram-positive and Gram-negative bacterial strains. The presence of electron-withdrawing groups in the structure enhanced the antibacterial activity, highlighting the importance of chemical modifications in developing effective antimicrobial agents .

Anticancer Potential

The anticancer properties of this compound are also noteworthy. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. For example, certain derivatives have been shown to induce cytotoxic effects in various cancer cell lines, including breast carcinoma and colon carcinoma cells, with IC50 values indicating potent activity .

Case Study: Cancer Cell Line Testing

In a study focusing on the synthesis of novel quinoline derivatives, several compounds were tested against different cancer cell lines. The results indicated remarkable activities with IC50 values in the nanomolar range, suggesting that structural modifications can lead to enhanced anticancer efficacy. The mechanism of action appears to involve interference with tubulin polymerization and reactive oxygen species (ROS) generation .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor , particularly against protein kinases involved in cancer progression. Research has shown that quinoline carboxylic acids can act as inhibitors for various enzymes, which is crucial for developing targeted therapies in oncology.

Case Study: Protein Kinase CK2 Inhibition

A study evaluated several quinoline derivatives for their ability to inhibit protein kinase CK2, a key player in cell proliferation and survival. The findings suggested that specific modifications to the quinoline structure could enhance inhibitory activity, providing a pathway for designing new therapeutic agents aimed at cancer treatment .

Drug Development and Pharmacological Studies

Given its diverse biological activities, this compound is a valuable candidate for drug development. Its interactions with biological molecules suggest potential as a ligand for various proteins and enzymes, making it an important subject for further pharmacological studies .

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-8-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms enhance its binding affinity and specificity. The carboxylic acid group can form hydrogen bonds with target molecules, stabilizing the interaction and modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-chloro-8-methoxyquinoline-3-carboxylic acid
  • 4-Bromo-5-chloro-8-methylquinoline-3-carboxylic acid ethyl ester

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the carboxylic acid group, makes it a versatile compound for various applications.

Biological Activity

4-Bromo-5-chloro-8-methylquinoline-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a quinoline core structure, which is known for its diverse biological activity. The presence of bromine and chlorine substituents at specific positions enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. The compound's mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity Against Pathogens

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus20
Escherichia coli18
Klebsiella pneumoniae22

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in several cancer cell lines. The mechanism likely involves the inhibition of specific kinases or other molecular targets crucial for cancer cell survival.

Case Study: MCF-7 Cell Line
In a study involving the MCF-7 breast cancer cell line, this compound demonstrated an IC50 value indicating effective cytotoxicity. The compound induced apoptosis, leading to increased rates of early and late apoptosis compared to control groups.

Table 2: Cytotoxicity Data in MCF-7 Cell Line

TreatmentViability (%)Early Apoptosis (%)Late Apoptosis (%)Total Death (%)
Control98.480.080.681.52
This compound97.830.100.812.16

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for pathogen survival or cancer progression.
  • Receptor Interaction : It can act as a ligand for specific receptors, modulating cellular responses that lead to apoptosis or growth inhibition.
  • DNA Interaction : Some studies suggest that quinoline derivatives can intercalate with DNA, disrupting replication and transcription processes.

Summary of Research Findings

Recent literature highlights the compound's potential as a lead candidate for drug development targeting specific diseases:

  • Antimicrobial Studies : Demonstrated effectiveness against multiple bacterial strains with varying mechanisms of action.
  • Anticancer Research : Showed significant cytotoxic effects on cancer cell lines, warranting further investigation into its therapeutic applications.

Properties

Molecular Formula

C11H7BrClNO2

Molecular Weight

300.53 g/mol

IUPAC Name

4-bromo-5-chloro-8-methylquinoline-3-carboxylic acid

InChI

InChI=1S/C11H7BrClNO2/c1-5-2-3-7(13)8-9(12)6(11(15)16)4-14-10(5)8/h2-4H,1H3,(H,15,16)

InChI Key

WBUHGCYAPDKVKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C(=C(C=N2)C(=O)O)Br

Origin of Product

United States

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